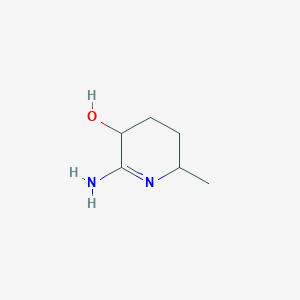
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) is a chemical compound with the molecular formula C6H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the pyridine ring. The compound also features a tetrahydro structure with a methyl group at the sixth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine with methyl ethyl ketone under basic conditions. The reaction typically requires heating to facilitate the formation of the desired product . Another approach involves the methylation of pyridine derivatives using methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-Aminopyridin-3-ol: Similar structure with an amino group at the fourth position and a hydroxyl group at the third position.
2-Thio-containing pyrimidines: These compounds share some structural similarities and exhibit comparable reactivity.
Uniqueness
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) is unique due to its specific substitution pattern and tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
生物活性
3-Pyridinol, 2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) (CAS Number: 165384-23-6) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
- Molecular Formula : C₆H₁₂N₂O
- Molecular Weight : 128.17 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 342.7 °C at 760 mmHg
- LogP : 1.23 (indicating moderate lipophilicity)
Biological Activity
The biological activity of 3-Pyridinol derivatives has been investigated in various contexts, particularly regarding their role as cholinesterase inhibitors and potential therapeutic agents.
Cholinesterase Inhibition
Cholinesterases (ChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in certain neurological conditions.
- Mechanism of Action :
-
Research Findings :
- A study demonstrated that certain pyridine derivatives exhibited significant reactivation of phosphorylated AChE in vitro, suggesting their potential use in treating organophosphate poisoning .
- The effectiveness of these compounds as reactivators was evaluated through various assays measuring the restoration of ChE activity post-inhibition.
Toxicological Profile
The safety and toxicity of 3-Pyridinol derivatives have also been assessed:
- Acute Toxicity Studies :
Case Studies
Several studies have focused on the application of pyridine derivatives in clinical and experimental settings:
- Case Study: Organophosphate Poisoning :
- Case Study: Neuroprotective Effects :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6-amino-2-methyl-2,3,4,5-tetrahydropyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-2-3-5(9)6(7)8-4/h4-5,9H,2-3H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRHDYOCLRSAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














